molecular formula C15H20F3N3O B12258059 N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12258059
M. Wt: 315.33 g/mol
InChI Key: UXNWYYFGSAGUCF-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a pyridine ring

Properties

Molecular Formula

C15H20F3N3O

Molecular Weight

315.33 g/mol

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C15H20F3N3O/c16-15(17,18)13-2-1-6-19-14(13)20-11-3-7-21(10-11)12-4-8-22-9-5-12/h1-2,6,11-12H,3-5,7-10H2,(H,19,20)

InChI Key

UXNWYYFGSAGUCF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=C(C=CC=N2)C(F)(F)F)C3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The final step often involves the coupling of the pyrrolidine derivative with a pyridine derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Trifluoromethyl iodide for introducing the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Trifluoromethyl pyridines: Compounds such as 4-amino-2-(trifluoromethyl)pyridine have similar functional groups.

Uniqueness

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrrolidine ring and the trifluoromethyl group enhances its potential as a versatile scaffold for drug development and other applications.

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